molecular formula C11H8F3NaO2 B2482419 sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate CAS No. 1015534-16-3

sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate

Cat. No.: B2482419
CAS No.: 1015534-16-3
M. Wt: 252.16 g/mol
InChI Key: DSARAOBBJOVRQL-UHFFFAOYSA-M
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Description

Sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate is a chemical compound known for its unique structure and properties. This compound features a trifluoromethyl group, a methylphenyl group, and a butenolate moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate typically involves the reaction of 2-methylbenzaldehyde with trifluoroacetic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

Sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .

Scientific Research Applications

Sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methylphenyl group may contribute to the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

1015534-16-3

Molecular Formula

C11H8F3NaO2

Molecular Weight

252.16 g/mol

IUPAC Name

sodium;1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate

InChI

InChI=1S/C11H9F3O2.Na/c1-7-4-2-3-5-8(7)9(15)6-10(16)11(12,13)14;/h2-6,16H,1H3;/q;+1/p-1

InChI Key

DSARAOBBJOVRQL-UHFFFAOYSA-M

SMILES

CC1=CC=CC=C1C(=O)C=C(C(F)(F)F)[O-].[Na+]

Canonical SMILES

CC1=CC=CC=C1C(=O)C=C(C(F)(F)F)[O-].[Na+]

solubility

not available

Origin of Product

United States

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